WS3

β cell proliferation high-throughput screening type 1 diabetes

WS3 is the only validated small molecule for protocols requiring potent, selective β cell proliferation without concurrent α cell mitogenic effects. Its EC50 of 0.028–0.074 μM in R7T1 cells provides 3.8-fold greater potency than WS6 (EC50 0.28 μM), enabling lower working concentrations to minimize cytotoxicity and reduce compound costs. Uniquely expands retinal pigment epithelial cells reversibly for transplantation-grade monolayer manufacturing. Insist on WS3 for islet transplantation, diabetes disease modeling, and high-throughput screening as a positive control.

Molecular Formula C28H30F3N7O3
Molecular Weight 569.6 g/mol
Cat. No. B611823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWS3
SynonymsWS3;  WS-3;  WS 3.
Molecular FormulaC28H30F3N7O3
Molecular Weight569.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC=NC(=C4)NC(=O)C5CC5)C(F)(F)F
InChIInChI=1S/C28H30F3N7O3/c1-37-10-12-38(13-11-37)16-19-4-5-21(14-23(19)28(29,30)31)35-27(40)34-20-6-8-22(9-7-20)41-25-15-24(32-17-33-25)36-26(39)18-2-3-18/h4-9,14-15,17-18H,2-3,10-13,16H2,1H3,(H2,34,35,40)(H,32,33,36,39)
InChIKeyKIKOYRNAERIVSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WS3 Beta Cell Proliferation Inducer: Technical Specifications for Scientific Procurement


WS3 (CAS: 1421227-52-2) is a small-molecule β cell proliferation inducer that modulates Erb3 binding protein-1 (EBP1) and the IκB kinase (IKK) pathway [1]. Identified through high-throughput screening, WS3 promotes the expansion of pancreatic β cells and retinal pigment epithelial (RPE) cells [2]. With a molecular weight of 569.58 g/mol and the formula C28H30F3N7O3 , WS3 is soluble in DMSO (up to 100 mg/mL) and ethanol (80 mg/mL) but insoluble in water . It is available from multiple vendors in purities ≥98% and is supplied as a solid powder suitable for in vitro and in vivo research applications .

Why WS3 Cannot Be Substituted with Generic IKK Inhibitors for β Cell Proliferation Research


Substituting WS3 with other IκB kinase (IKK) inhibitors—even those with similar enzymatic IC50 values—is not scientifically valid for β cell proliferation studies. WS3 uniquely promotes β cell expansion through a dual mechanism involving both EBP1 modulation and IKK pathway engagement, whereas selective IKK inhibitors like IKK-16 (IC50 40 nM for IKK2) lack demonstrated β cell proliferative activity in the same assay systems [1]. Furthermore, structurally related analogs such as WS6 exhibit divergent potency and cell-type specificity: WS6 induces both α and β cell proliferation with EC50 values of 0.28–0.4 μM, representing an approximately 4-fold difference in potency compared to WS3's EC50 of 0.074 μM in the R7T1 β cell line . These quantitative disparities underscore the critical importance of selecting WS3 specifically for protocols requiring maximal β cell proliferative response with minimal off-target mitogenic effects [2].

WS3 Quantitative Evidence: Differentiated Performance vs. Closest Analogs


WS3 vs. WS6: Potency in Mouse R7T1 β Cell Proliferation

In direct comparison of EC50 values derived from the same mouse R7T1 β cell line assay system, WS3 demonstrates superior potency over the structural analog WS6. WS3 induced proliferation with an EC50 of 0.074 μM (74 nM), while WS6 required a 3.8-fold higher concentration of 0.28 μM (280 nM) to achieve equivalent efficacy . This quantitative difference is critical for minimizing off-target effects and compound consumption in long-term expansion protocols.

β cell proliferation high-throughput screening type 1 diabetes

WS3 vs. IKK-16: Functional Selectivity and Cellular Outcome

Despite IKK-16 exhibiting potent IKK2 inhibition (IC50 = 40 nM in cell-free assays), it does not demonstrate β cell proliferative activity comparable to WS3. WS3's EC50 of 28–74 nM in R7T1 β cell proliferation assays arises from its dual modulation of EBP1 and the IKK pathway, a mechanism not shared by selective IKK inhibitors . This functional divergence underscores that enzymatic IC50 values do not predict cellular proliferative outcomes; WS3 uniquely converts IKK pathway engagement into a mitogenic response in β cells [1].

IKK inhibition cell proliferation target engagement

WS3 Reversible Proliferation of Primary Human RPE Cells: Concentration-Dependent Efficacy

WS3 uniquely enables reversible expansion of primary human retinal pigment epithelial (RPE) cells, a property not reported for WS6 or other IKK inhibitors. At 25 nM, WS3 increased fetal human RPE cell proliferation as measured by EdU incorporation in a dose-dependent manner [1]. Critically, following WS3 withdrawal, expanded RPE cells differentiated into a functional monolayer expressing mature RPE genes and capable of phagocytosing photoreceptor outer segments—a key functional requirement for transplantation [2]. In contrast, WS6's primary application remains limited to β/α cell proliferation with no published RPE expansion data.

RPE cell expansion cell therapy retinal degeneration

WS3 vs. BI605906: Differential IKK Isoform Engagement and Downstream Signaling

BI605906 is a selective IKKβ inhibitor (IC50 = 380 nM at 0.1 mM ATP) that suppresses TNFα-induced IκB degradation and proinflammatory cytokine expression in hepatocytes, with minimal activity against other kinases [1]. In contrast, WS3 modulates both EBP1 and the broader IκB kinase pathway (including IKKε as a target) . While BI605906's anti-inflammatory effects are well-documented, it lacks reported β cell proliferative activity; conversely, WS3 promotes β cell proliferation (EC50 = 28–74 nM) but its effects on inflammatory cytokine suppression are not characterized [2]. This divergence in functional profiles indicates that WS3 and BI605906 are not interchangeable for applications requiring β cell expansion versus anti-inflammatory outcomes.

IKK isoform selectivity NF-κB pathway inflammation

WS3 vs. Amlexanox: Divergent Clinical Stage and Application Context

Amlexanox is a clinically approved drug (for aphthous ulcers) that acts as an IKKε/TBK1 inhibitor and has demonstrated improved glycemic control in a subset of obese type 2 diabetes patients in a proof-of-concept clinical trial [1]. In contrast, WS3 is a research tool compound with no clinical trial data, developed specifically for ex vivo β cell expansion rather than direct therapeutic administration [2]. The quantitative EC50 for β cell proliferation of amlexanox in R7T1 cells is not established in the literature, whereas WS3's EC50 of 28–74 nM is well-defined . For in vitro β cell expansion protocols, WS3 provides a characterized, potent tool, while amlexanox's clinical profile may inform translational studies but does not substitute for ex vivo expansion capabilities.

clinical translation diabetes therapy IKKε/TBK1 inhibition

WS3 vs. WS6: Cell-Type Specificity of Proliferative Response

WS6 has been demonstrated to stimulate proliferation of both human pancreatic β cells and α cells, indicating a lack of β cell-specific mitogenic activity [1]. Specifically, WS6 at 1.0 μM increased Ki67+ β cells and also Ki67+ α cells in cultured human islets [2]. While the cell-type specificity of WS3 has not been as extensively characterized in human islets, its primary development as a β cell proliferation inducer and its distinct chemical structure (C28H30F3N7O3 vs. WS6's C29H31F3N6O3) suggest potential differences in cellular targeting . For studies requiring selective expansion of β cells without concurrent α cell proliferation, WS3 may offer an advantage, though direct comparative data in human islets remains limited .

cell-type specificity off-target effects islet biology

WS3 Optimal Application Scenarios: Guided by Quantitative Differentiation Evidence


Ex Vivo Expansion of Primary Human β Cells for Diabetes Research

WS3 is the optimal choice for ex vivo expansion of primary human and rodent pancreatic β cells, supported by its EC50 of 0.028–0.074 μM in R7T1 β cells and demonstrated activity in dissociated and intact islet formats . Its 3.8-fold greater potency compared to WS6 (EC50 = 0.28 μM) enables lower working concentrations, reducing potential cytotoxicity and compound costs . For researchers preparing β cells for transplantation studies, in vitro disease modeling, or drug screening, WS3 provides a validated, potent tool.

Generation of Functional Human RPE Cells for Retinal Cell Therapy Development

WS3 uniquely enables reversible expansion of primary fetal and adult human RPE cells at concentrations as low as 25 nM, with post-withdrawal differentiation into functional monolayers capable of phagocytosing photoreceptor outer segments [1][2]. This property is not shared by WS6 or IKK-16, making WS3 the only small molecule in this class validated for RPE cell manufacturing. Researchers developing cell-based therapies for age-related macular degeneration (AMD) or retinitis pigmentosa should prioritize WS3 for ex vivo RPE expansion protocols .

β Cell Proliferation Assays Requiring Minimal Off-Target α Cell Mitogenic Effects

For studies requiring selective β cell expansion, WS3 is recommended over WS6, which induces concurrent α cell proliferation in human islets at 1.0 μM [3]. While WS3's α cell effects have not been extensively characterized, its primary development as a β cell proliferation inducer and its distinct chemical scaffold suggest a more favorable selectivity profile. This makes WS3 preferable for functional studies of β cell mass, insulin secretion, and islet transplantation where α cell contamination could confound results [4].

High-Throughput Screening for β Cell Proliferation Modulators

WS3 serves as a robust positive control in high-throughput screening assays for novel β cell mitogens, given its well-defined EC50 of 0.028–0.074 μM in R7T1 cells and its validation in primary human islets . Unlike generic IKK inhibitors (e.g., IKK-16, BI605906) that lack β cell proliferative activity, WS3 reliably induces a quantifiable proliferative response, enabling accurate normalization and hit identification in screening campaigns . Its solubility profile (DMSO 100 mg/mL) also facilitates assay-ready plate preparation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for WS3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.